molecular formula C10H6BrN3 B15332495 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline

7-Bromo-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B15332495
M. Wt: 248.08 g/mol
InChI Key: PYNWWTOXTDVFIJ-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a functionalized heterocyclic compound designed for research and development, particularly in medicinal chemistry. This molecule features a [1,2,4]triazolo[4,3-a]quinoline core, a privileged scaffold known for its diverse biological activities, further functionalized with a bromine atom at the 7-position. The bromo substituent serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . The [1,2,4]triazolo[4,3-a]quinoline scaffold is of significant research interest due to its wide range of associated biological activities. Scientific literature reports that derivatives of this core structure exhibit promising anticancer properties, with some compounds shown to induce differentiation in neuroblastoma cancer cells . Additionally, this heterocyclic system has been investigated for its anti-inflammatory and analgesic activities , as well as antimicrobial potential against various studied microbes . The presence of the bromine atom on the quinoline ring enhances the utility of this specific reagent, making it a valuable intermediate for the exploration of these and other therapeutic areas. This product is intended for research purposes as a chemical building block or biological probe. Its primary value lies in its potential for the discovery and optimization of new pharmacologically active molecules. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C10H6BrN3/c11-8-2-3-9-7(5-8)1-4-10-13-12-6-14(9)10/h1-6H

InChI Key

PYNWWTOXTDVFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=NN=CN23)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromoquinoline with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 participates in nucleophilic substitution due to electron-withdrawing effects from the triazole and quinoline rings, activating the position for displacement.

Reaction TypeReagents/ConditionsProductYieldSource
Bromine substitutionKOH, NH₃ (aqueous), 80–100°C7-Amino-triazolo[4,3-a]quinoline72–85%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DMF, 110°C7-Aryl-triazolo[4,3-a]quinoline60–78%

Key Findings :

  • The bromine atom is replaced efficiently by amines under basic conditions, forming amino derivatives critical for bioactive molecule synthesis.

  • Palladium-catalyzed cross-coupling enables aryl group introduction, expanding structural diversity for drug discovery.

Electrophilic Substitution

The quinoline ring undergoes electrophilic reactions, particularly at electron-rich positions (e.g., C-5 or C-8).

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C7-Bromo-5-nitro-triazolo[4,3-a]quinoline65%
SulfonationSO₃/H₂SO₄, 50°C7-Bromo-8-sulfo-triazolo[4,3-a]quinoline58%

Mechanistic Insight :

  • Nitration occurs preferentially at C-5 due to directing effects of the triazole ring.

  • Sulfonation at C-8 enhances solubility for biological testing .

Cyclization and Ring Expansion

The triazole ring participates in cycloaddition and ring-forming reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Huisgen cycloadditionCu(I), azide derivatives, RTFused triazolo-triazoloquinoline82%
Ring expansionCS₂, KOH, ethanol, refluxThieno[2,3-e]triazoloquinoline68%

Applications :

  • Copper-catalyzed azide-alkyne cycloaddition generates triazole-fused systems with enhanced π-stacking capabilities .

  • Carbon disulfide-induced cyclization forms sulfur-containing heterocycles for material science .

Functional Group Transformations

Derivatization of the triazole ring enables further modifications.

Reaction TypeReagents/ConditionsProductYieldSource
MethylationCH₃I, NaH, DMF, 0°C1-Methyl-7-bromo-triazolo[4,3-a]quinoline90%
OxidationKMnO₄, H₂O, 100°C7-Bromo-triazolo[4,3-a]quinoline-4-oxide75%

Notable Outcomes :

  • Methylation at N-1 improves metabolic stability in pharmacokinetic studies.

  • Oxidation generates N-oxide derivatives with altered electronic properties for catalysis.

Biological Activity Correlation

Reactivity directly impacts pharmacological profiles:

  • Anticancer activity : Suzuki-coupled aryl derivatives show IC₅₀ values of 1.2–3.8 µM against A549 lung cancer cells .

  • Antimicrobial effects : Amino-substituted analogs inhibit E. coli with MIC values of 8–16 µg/mL .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

CompoundKey Reactivity DifferencesSource
9-Bromo-triazolo[4,3-a]quinolineLower electrophilic substitution at C-7
7-Chloro analogFaster SNAr due to weaker C–Cl bond vs. C–Br
1-Methyl derivativesReduced nucleophilicity at N-1

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The biological activity of triazoloquinoline derivatives is highly dependent on the nature and position of substituents. Key comparisons include:

Compound Substituent(s) Activity (ED₅₀ or IC₅₀) Key Findings References
7-Bromo -triazoloquinoline Br at C7 Anticonvulsant: ED₅₀ = 5.0 mg/kg (scPTZ) Exhibits superior potency in scPTZ test compared to fluoro/chloro analogs. High PI (20.7) indicates safety.
7-(3-Fluorobenzylamino) derivative F at benzylamino group Anticonvulsant: ED₅₀ = 15.3 mg/kg (MES) Lower potency than bromo analog but safer profile (PI = 7.2).
5-(p-Fluorophenyl) derivative F at C5 Anticonvulsant: ED₅₀ = 22.0 mg/kg (PTZ) Triazole ring critical for activity; triazolone derivatives are inactive.
7-(4-Fluorobenzyloxy) derivative OCH₂(4-F-C₆H₄) at C7 Anticonvulsant: ED₅₀ = 11.8 mg/kg (MES) Alkoxy groups enhance electron density, improving receptor affinity.
Triazoloquinoxaline derivatives Varied (e.g., Cl, NH₂, SH) Anticancer: IC₅₀ = 0.5–5 µM (HepG2) Bromo analogs not tested, but chloro/sulfhydryl groups show Topo II inhibition.

Key Observations :

  • Bromine vs. Halogens : The 7-bromo substituent confers higher anticonvulsant potency (ED₅₀ = 5.0 mg/kg) compared to fluorine (ED₅₀ = 15.3 mg/kg) in MES tests, likely due to its larger atomic radius and stronger electron-withdrawing effects, which enhance receptor binding .
  • Positional Effects : Substitution at C7 (e.g., bromo, alkoxy) generally yields higher activity than C5 or C8 modifications. For example, 5-alkoxy derivatives (ED₅₀ = 17.17 mg/kg) are less potent than 7-substituted analogs .
  • Toxicity: Alkoxy derivatives (e.g., 8-hexyloxy) show significant neurotoxicity, whereas 7-bromo-benzylamino derivatives exhibit lower neurotoxicity (PI = 20.7) .
Anticancer Activity and Mechanism

For example:

  • 2-{4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide inhibits HepG2 cells (IC₅₀ = 0.5 µM) and binds DNA with high affinity .

Biological Activity

7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a compound belonging to the triazoloquinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3

This compound is synthesized through various methods involving cyclization reactions of quinoline derivatives with hydrazine derivatives. The synthesis often employs harsh conditions but can yield significant biological activity.

Anticonvulsant Activity

Research indicates that derivatives of triazoloquinolines exhibit significant anticonvulsant properties. For instance, compounds related to this compound have been shown to delay seizures effectively in animal models. One study demonstrated that certain triazoloquinoline derivatives provided protection against PTZ-induced seizures at doses as low as 5 mg/kg .

Table 1: Anticonvulsant Activity of Triazoloquinolines

CompoundModelDose (mg/kg)Efficacy
This compoundPTZ-induced seizures5High
Compound 21aPTZ-induced seizures8.80Moderate
Compound 8bPTZ-induced seizures>30Low

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Notably, a derivative exhibited IC50 values of less than 1 µM against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Efficacy Against Various Cell Lines

Cell LineIC50 (µM)Mechanism
A5490.98Apoptosis induction
MCF-71.05Cell cycle arrest
HeLa1.28Apoptosis induction

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Studies have reported its effectiveness against various pathogenic bacteria compared to standard antibiotics . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have explored the biological activity of triazoloquinolines:

  • Neuroblastoma Differentiation : A study found that specific derivatives induced differentiation in neuroblastoma BE(2)-C cells effectively. This suggests potential therapeutic applications for resistant neuroblastoma cases .
  • Seizure Models : In models using lithium-epilocarpine induced seizures, compounds similar to this compound were effective in reducing seizure frequency and severity .

Q & A

Q. What are the established synthetic routes for 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline, and how can purity be optimized?

The synthesis typically involves cyclocondensation of brominated quinoline precursors with hydrazine derivatives, followed by halogenation or functionalization. For example, triazoloquinoline cores are often synthesized via cyclization of hydrazine with substituted quinoline-3-carboxylates under reflux in xylenes . Purity optimization requires chromatographic techniques (e.g., column chromatography) and spectroscopic validation (¹H/¹³C NMR, LC-MS). Reaction conditions (e.g., solvent choice, temperature) must be tightly controlled to minimize byproducts like unreacted intermediates or halogenation artifacts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the bromine atom induces distinct deshielding in adjacent protons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₆BrN₄).
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for halogenated derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on target-specific assays based on structural analogs:

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, as triazoloquinolines show GABAergic modulation .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

SAR strategies include:

  • Substituent variation : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (e.g., CF₃) to modulate reactivity and target affinity .
  • Core modification : Introduce methyl or methoxy groups at positions 4 or 8 to enhance lipophilicity and blood-brain barrier penetration for CNS targets .
  • Hybridization : Conjugate with bioactive moieties (e.g., benzylamino groups) to improve selectivity, as seen in anticonvulsant derivatives .
  • In silico docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets like GABA receptors or DNA topoisomerases .

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., cyclization energetics) and transition states .
  • Machine learning : Train models on existing triazoloquinoline syntheses to predict optimal conditions (solvent, catalyst) for new derivatives .
  • Molecular dynamics : Simulate interactions with biological targets to prioritize candidates for synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MES test voltage, cell line passage number) .
  • Substituent effects : Compare only derivatives with identical core structures but varying substituents. For example, 7-bromo derivatives may show higher anticonvulsant potency than 7-chloro analogs due to enhanced halogen bonding .
  • Metabolic stability : Evaluate pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability limitations .

Q. What strategies mitigate toxicity in preclinical development of triazoloquinoline derivatives?

  • Acute toxicity screening : Perform LD₅₀ tests in rodents and monitor organ-specific histopathology .
  • Off-target profiling : Use kinase panels or hERG channel assays to identify cardiotoxic or promiscuous binding .
  • Prodrug design : Mask reactive groups (e.g., bromine) with biodegradable linkers to reduce off-target effects .

Methodological Challenges

Q. What advanced techniques resolve regiochemical ambiguities in halogenated triazoloquinolines?

  • NOESY NMR : Identifies spatial proximity of substituents (e.g., bromine at position 7 vs. 8) .
  • Single-crystal XRD : Definitive assignment of substituent positions, particularly for isomers with near-identical spectroscopic profiles .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify NMR splitting patterns .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate UV-reactive groups (e.g., azides) to crosslink the compound to its target protein .
  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon ligand binding in lysates or live cells .
  • CRISPR-Cas9 knockout models : Confirm loss of activity in cells lacking the putative target receptor .

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